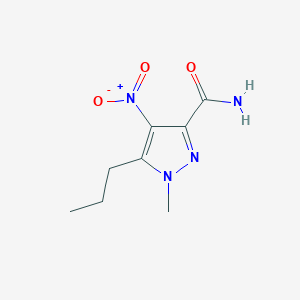

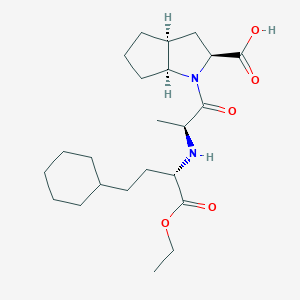

![molecular formula C8H11NO5S3 B135805 5,6-Dihydro-4-hydroxy-6-méthyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide CAS No. 120279-26-7](/img/structure/B135805.png)

5,6-Dihydro-4-hydroxy-6-méthyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide

Vue d'ensemble

Description

5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a useful research compound. Its molecular formula is C8H11NO5S3 and its molecular weight is 297.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de l'Anhydrase Carbonique

- Application: Les inhibiteurs de l'anhydrase carbonique sont utilisés pour traiter des affections comme le glaucome, où ils réduisent la pression intraoculaire en inhibant la production d'humeur aqueuse. En particulier, ce composé joue un rôle dans la synthèse de l'inhibiteur de l'anhydrase carbonique à activité topique MK-0507 .

Dorzolamide et Formulations Ophtalmiques

- Application: Le composé en question est utilisé pour surveiller et contrôler les niveaux d'impuretés dans le dorzolamide et ses formulations connexes, conformément aux directives ICH .

Synthèse de Composés Médicinaux

- Application: Il contribue à la production d'inhibiteurs de l'anhydrase carbonique à activité topique, essentiels pour la gestion du glaucome et des affections oculaires associées .

Médicaments à Base de Sulfonamide

- Application: La partie sulfonamide de ce composé le rend pertinent dans le développement de médicaments ayant des propriétés antibactériennes, antifongiques et diurétiques. Les chercheurs explorent son potentiel dans la conception de nouveaux médicaments .

Études d'Inhibition Enzymatiques

- Application: En comprenant ses interactions avec diverses enzymes, les scientifiques acquièrent des connaissances sur les cibles thérapeutiques potentielles et le développement de médicaments .

Biologie Chimique et Chimie Médicinale

Mécanisme D'action

Target of Action

The primary target of 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in various tissues and organs.

Mode of Action

As a carbonic anhydrase inhibitor , this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal biochemical processes that rely on this reaction.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. Most notably, it disrupts the regulation of intraocular pressure . Carbonic anhydrase plays a key role in the production of aqueous humor, the fluid that maintains intraocular pressure. By inhibiting this enzyme, the compound reduces the production of aqueous humor, thereby lowering intraocular pressure .

Pharmacokinetics

Some properties such as solubility in dmso and methanol, and storage temperature are mentioned . These properties can influence the compound’s bioavailability and its pharmacokinetic profile.

Result of Action

The primary result of the compound’s action is the reduction of intraocular pressure . This makes it a valuable tool in the treatment of conditions like glaucoma, where elevated intraocular pressure can lead to vision loss.

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in different solvents suggests that its efficacy could be influenced by the chemical environment .

Propriétés

IUPAC Name |

4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO5S3/c1-4-2-6(10)5-3-7(17(9,13)14)15-8(5)16(4,11)12/h3-4,6,10H,2H2,1H3,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSUWHJGLUHKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559768 | |

| Record name | 4-Hydroxy-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-26-7 | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 5,6-dihydro-4-hydroxy-6-methyl-, 7,7-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120279-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 5,6-dihydro-4-hydroxy-6-methyl-, 7,7-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

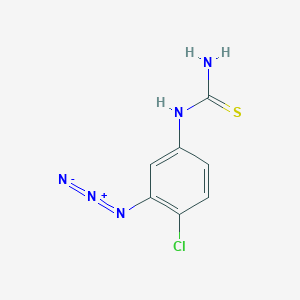

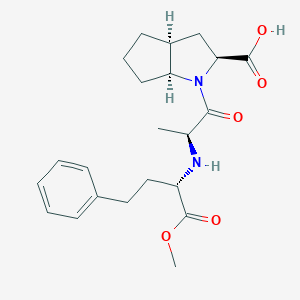

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)

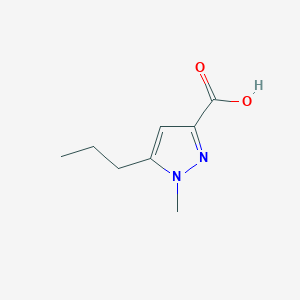

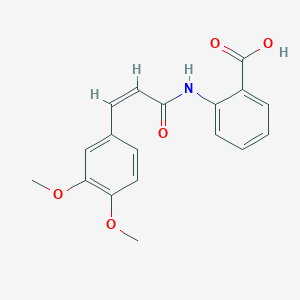

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)

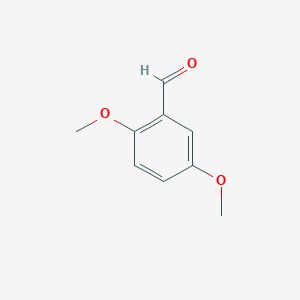

![1-[2-(5-Methyl-2-furyl)phenyl]ethanone](/img/structure/B135727.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-hepta](/img/structure/B135741.png)

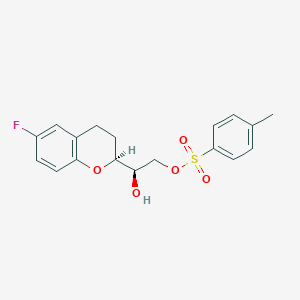

![2-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B135750.png)